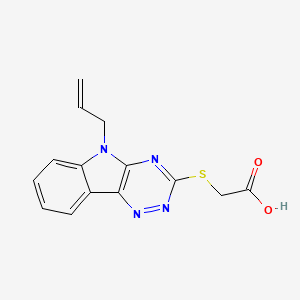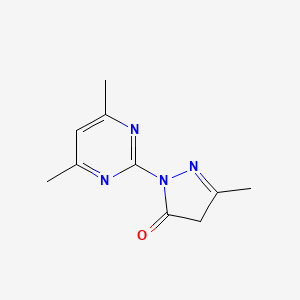
2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a benzene ring fused to an oxazole ring . They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzoxazoles often involves the cyclization of 2-aminophenols and carboxylic acids or their derivatives . The specific synthesis process for “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” is not available in the literature I found.Molecular Structure Analysis
The molecular structure of benzoxazoles can be analyzed using various spectroscopic techniques such as FT-IR, UV-vis, and NMR . These techniques can provide information about the functional groups, electronic transitions, and atomic connectivity in the molecule .Chemical Reactions Analysis
The chemical reactions of benzoxazoles depend on their functional groups and substitution patterns. They can undergo various reactions such as alkylation, acylation, nitration, sulfonation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” can be predicted using computational methods. These properties include molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor and acceptor count, rotatable bond count, and exact mass .Aplicaciones Científicas De Investigación
Anticancer Properties
The benzoxazole scaffold in 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole has been investigated for its potential as an anticancer agent. Researchers have characterized its molecular structure using quantum chemical methods, confirming its suitability for drug development . Further studies explore its interactions with metalloproteinase receptors, such as MMP-2, which play a crucial role in cancer progression.
Catalyst in Organic Synthesis
2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole can serve as a catalyst in various reactions, including Diels-Alder reactions. Additionally, it acts as a polymerization agent. Its unique structure contributes to its catalytic properties, making it valuable in synthetic chemistry.
Pharmaceutical Synthesis
Researchers have utilized this compound as a reagent in the synthesis of diverse organic molecules, including pharmaceuticals. Its functional groups and aromatic system make it versatile for constructing complex structures . Investigating its reactivity and selectivity is essential for designing novel drugs.
Optoelectronic Materials
Thin films of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole have been prepared for optoelectronic applications. These films exhibit interesting optical properties, making them potential candidates for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, have been found to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Chlorfenapyr, a compound with a similar structure, disrupts the production of adenosine triphosphate .
Biochemical Pathways
Compounds with similar structures, such as ddt, are known to be metabolized slowly by animals and are deposited and stored in fatty tissues .
Result of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, Chlorfenapyr’s degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLPYWGXHGCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)


![N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2428659.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)




